molecular formula C22H18N2O B3382587 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde CAS No. 34114-09-5

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B3382587
CAS No.: 34114-09-5
M. Wt: 326.4 g/mol
InChI Key: SQIBVJCFMCUNGG-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-14,16,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBVJCFMCUNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383132
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34114-09-5
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method employs vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh acids/bases . The reaction proceeds with high yields (78-92%) and involves simple operational steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde has been studied for its ability to inhibit the proliferation of cancer cells. Various studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that the incorporation of the pyrazole moiety enhances the efficacy of certain antimicrobial agents, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound exhibits anti-inflammatory effects. It may inhibit inflammatory mediators, providing a basis for its use in treating inflammatory diseases.

Material Science

Dyes and Pigments
this compound can be utilized as a precursor in synthesizing dyes and pigments due to its chromophoric properties. The compound's structure allows for modifications that can lead to the development of colorants with specific absorption characteristics.

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity can be exploited to create cross-linked structures or functionalized polymers that exhibit unique thermal and mechanical properties.

Fine Chemical Intermediates

As a fine chemical intermediate, this compound plays a critical role in the synthesis of various organic compounds. Its versatility allows it to be used in:

  • Synthesis of Pharmaceuticals: It acts as an intermediate in developing other pharmaceutical compounds.
  • Chemical Synthesis: The compound can be used in reactions such as condensation and cyclization to form more complex molecules.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrazole derivatives based on this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2022) investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzaldehyde group improved the compound's activity against resistant strains.

Mechanism of Action

The mechanism of action of 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
  • Molecular Formula : C₂₂H₁₈N₂O
  • Molecular Weight : 326.40 g/mol
  • CAS RN : 34114-09-5
  • Synonyms: Includes 4-(3,5-diphenyl-2-pyrazolinyl)benzaldehyde and variants emphasizing the dihydro-pyrazole core .

Synthesis :
The compound is synthesized via cyclocondensation of substituted chalcones (e.g., (2E)-1,3-diphenylprop-2-en-1-one) with hydrazine derivatives, followed by formylation at the pyrazole N1 position. Alternative routes involve reactions with benzaldehyde derivatives under acidic or basic conditions .

Key Features :

  • A pyrazoline (4,5-dihydro-1H-pyrazole) core with phenyl groups at positions 3 and 5.
  • A benzaldehyde substituent at position 1, providing a reactive aldehyde group for further functionalization.

Comparison with Structurally Similar Compounds

Substituted Pyrazoline Carbaldehydes

Example Compounds (from ):

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Property Target Compound Compound 1 Compound 3
Substituents 3,5-diphenyl; 1-benzaldehyde 3-(4-Fluorophenyl), 5-phenyl; 1-carbaldehyde 3-(4-Fluorophenyl), 5-(4-chlorophenyl); 1-ethanone
Reactive Group Aldehyde Aldehyde Ketone
Molecular Weight 326.40 g/mol ~298.32 g/mol ~334.78 g/mol
Electronic Effects Electron-withdrawing aldehyde enhances reactivity Fluorine introduces electron-withdrawing effects Chlorine and ketone reduce electrophilicity
Crystallinity Likely planar conformation Confirmed planar structure Planar with perpendicular fluorophenyl group

Key Differences :

  • The benzaldehyde group in the target compound offers higher reactivity toward nucleophilic addition (e.g., Schiff base formation) compared to ketone derivatives like Compound 3 .
  • Fluorine and chlorine substituents in analogs modulate electronic properties, affecting solubility and intermolecular interactions .

Heterocyclic Hybrids (Thiazole-Triazole-Pyrazoline Systems)

Example Compounds (from ):

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(... similar ...)thiazole (5)
Property Target Compound Compound 4
Core Structure Pyrazoline + benzaldehyde Pyrazoline + thiazole + triazole
Molecular Complexity Moderate High (three heterocycles)
Functional Groups Aldehyde Thiazole, triazole, halogen
Potential Applications Precursor for imine synthesis Enhanced binding affinity (e.g., medicinal chemistry)
Crystallographic Data Not provided in evidence Triclinic, P̄1 symmetry, two independent molecules per unit

Key Differences :

  • The aldehyde group in the target compound provides a straightforward route for derivatization, whereas Compound 4’s complexity may limit synthetic flexibility .

Methanone Derivatives

Example Compound (from ):

  • (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
Property Target Compound Methanone Derivative
Functional Group Aldehyde Ketone
Reactivity High (aldehyde oxidation, Schiff bases) Moderate (ketone stability)
DFT Studies Not reported Used to explore charge distribution and stability
Biological Activity Anticonvulsant potential (inferred from analogs) Likely similar but less reactive

Key Differences :

  • The aldehyde group’s electrophilicity makes the target compound more suitable for dynamic covalent chemistry, whereas the methanone derivative’s stability favors applications requiring prolonged shelf life .

Biological Activity

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C22H18N2O
  • Molecular Weight : 326.39 g/mol
  • CAS Number : 34114-09-5

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The combination of pyrazole derivatives with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. The compound demonstrated notable activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.015 mg/mL
This compoundEscherichia coli0.020 mg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Q & A

Q. What are the common synthetic routes for preparing 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde?

The compound is typically synthesized via a chalcone intermediate pathway :

  • Step 1 : Substituted acetophenone reacts with substituted benzaldehyde under basic conditions (e.g., ethanol with glacial acetic acid) to form chalcones.
  • Step 2 : Chalcones undergo cyclocondensation with hydrazine hydrate or substituted hydrazides to yield pyrazoline derivatives.
  • Step 3 : Formylation at the benzaldehyde position is achieved using reagents like the Vilsmeier-Haack reagent (POCl₃/DMF) under controlled temperatures (0–100°C) . Key characterization methods include FTIR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (pyrazoline protons at δ 3.1–4.2 ppm), and elemental analysis .

Q. How is the crystal structure of this compound validated, and what software is used?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural determination. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Validation checks include R-factor analysis, bond-length/bond-angle deviations, and electron density mapping .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirms functional groups (e.g., aldehyde C=O at ~1700 cm⁻¹, pyrazoline C=N at ~1600 cm⁻¹).
  • NMR : ¹H NMR identifies pyrazoline diastereotopic protons (δ 3.1–4.2 ppm) and aromatic protons (δ 6.8–8.2 ppm); ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm).
  • Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's electronic properties?

TDDFT-DFT hybrid calculations predict optical properties (e.g., absorption maxima) by modeling frontier molecular orbitals (HOMO-LUMO gaps). These studies guide applications in nonlinear optics or fluorescence-based materials . For example, pyrazoline derivatives show π→π* transitions at 300–400 nm, correlating with experimental UV-Vis data .

Q. What strategies optimize the yield of pyrazoline derivatives during synthesis?

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve chalcone cyclization efficiency.
  • Catalysis : Acidic conditions (glacial acetic acid) accelerate hydrazone formation.
  • Temperature Control : Slow heating (70–90°C) minimizes side reactions during formylation . Yields typically range from 60–85%, with purity verified via HPLC (≥95%) .

Q. How is this compound applied in drug discovery, particularly for neurological or infectious diseases?

  • Anticonvulsant Activity : Pyrazoline derivatives exhibit GABAergic modulation in rodent models (ED₅₀ values < 50 mg/kg).
  • Antiviral Potential : Structural analogs inhibit SARS-CoV-2 main protease (Mpro) via binding to catalytic dyad residues (Cys145, His41) in molecular docking studies .
  • Anticancer Screening : Derivatives show IC₅₀ values < 10 μM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

Q. What role does this compound play in materials science?

  • Nonlinear Optics (NLO) : Fluorinated derivatives act as donor-acceptor chromophores with high hyperpolarizability (β ~ 1000×10⁻³⁰ esu), useful in electro-optic devices .
  • Polymer Functionalization : Benzaldehyde-pyrazoline hybrids are grafted onto polymers to create fluorescent pendant moieties (λem ~ 450 nm) for sensor applications .

Q. How are structural contradictions resolved in crystallographic data?

Discrepancies (e.g., disorder in phenyl rings) are addressed via:

  • TWINABS for twinned data correction.
  • PLATON for validation of symmetry and hydrogen-bonding networks.
  • Rigid-bond restraint application in SHELXL to stabilize geometry .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during pyrazoline synthesis?

  • Steric Effects : Bulky substituents on acetophenone direct cyclization to the 3,5-diphenyl configuration.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 4 hours) and improves regioselectivity (≥90% purity) .

Q. What analytical approaches differentiate diastereomers in pyrazoline derivatives?

  • Chiral HPLC : Using columns like Chiralpak IA (hexane:isopropanol = 90:10) resolves enantiomers (Rₛ > 1.5).
  • NOESY NMR : Correlates spatial proximity of protons to confirm stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

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